molecular formula C9H14N4O3S B7739589 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE

2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE

Cat. No.: B7739589
M. Wt: 258.30 g/mol
InChI Key: IMGMOWNEBKLRAY-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a triazine ring, a sulfanylidene group, and an ester linkage, which contribute to its distinct chemical properties.

Properties

IUPAC Name

2-methylpropyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3S/c1-5(2)4-16-6(14)3-10-7-8(15)11-9(17)13-12-7/h5H,3-4H2,1-2H3,(H,10,12)(H2,11,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGMOWNEBKLRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CNC1=NNC(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring, introduction of the sulfanylidene group, and esterification to form the final product. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions are carefully controlled to favor the desired transformation and minimize side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group may yield sulfoxides, while nucleophilic substitution of the ester group can produce various esters or amides.

Scientific Research Applications

2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and sulfanylidene group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOATE
  • 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2H-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOATE

Uniqueness

Compared to similar compounds, 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE stands out due to its specific ester linkage and the presence of the sulfanylidene group

Biological Activity

Overview

2-Methylpropyl 2-[(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl)amino]acetate is a complex organic compound noted for its unique structural features and potential biological applications. This compound integrates a triazine ring with a sulfanylidene group and an ester linkage, which may confer significant biological activity.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₁H₁₄N₄O₂S
  • Key Functional Groups :
    • Triazine ring
    • Sulfanylidene group
    • Ester linkage

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazine ring and sulfanylidene group play crucial roles in binding to these targets, leading to modulation of their activity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to 2-methylpropyl 2-[(5-Oxo-3-sulfanylidene-2H-1,2,4-triazine-6-yl)amino]acetate exhibit antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Similar Triazine DerivativeEscherichia coli0.21 μM
Similar Triazine DerivativePseudomonas aeruginosa0.25 μM

These findings suggest that the compound may possess similar or enhanced antimicrobial activity compared to its derivatives.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. For example:

Cell LineIC₅₀ (µM)% Cell Viability at IC₅₀
Glioblastoma10.1451.58%
Breast Cancer8.1450.12%
Lung Cancer10.4853.65%

These results indicate significant cytotoxicity, suggesting potential as an anticancer agent.

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that a related triazine compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The inhibition led to reduced proliferation rates in treated cells.
  • In Vivo Efficacy : In a Drosophila model of diabetes, administration of the compound resulted in significantly lowered glucose levels compared to controls, indicating potential applications in managing metabolic disorders.

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